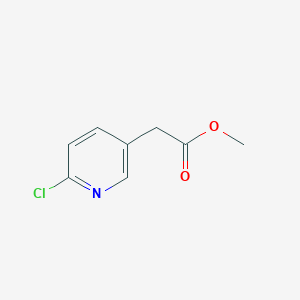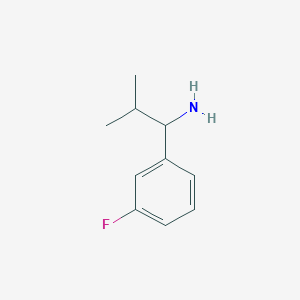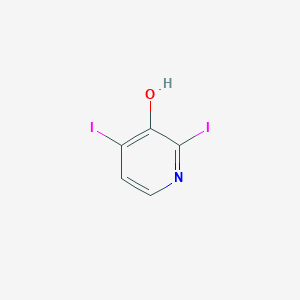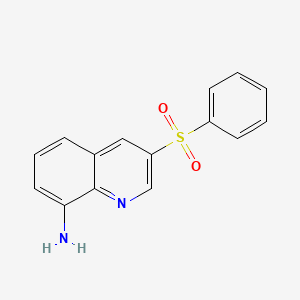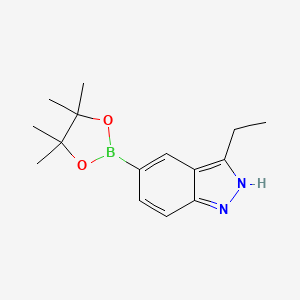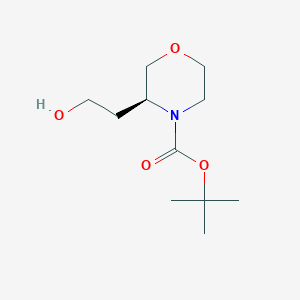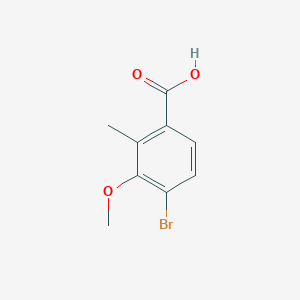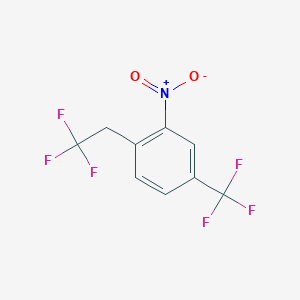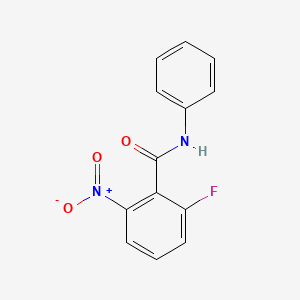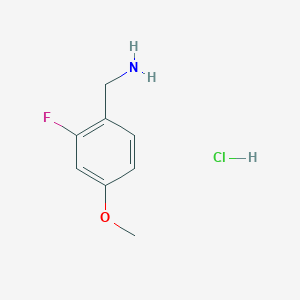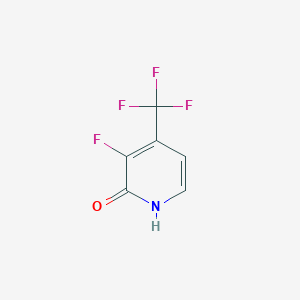
3-Fluoro-4-(trifluoromethyl)pyridin-2(1H)-one
説明
“3-Fluoro-4-(trifluoromethyl)pyridin-2(1H)-one” is a chemical compound with the molecular formula C6H3F4NO. It is a derivative of pyridinone, which is a class of compounds containing a pyridine ring, which is a six-membered aromatic heterocycle with one nitrogen atom, bonded to a ketone .
Molecular Structure Analysis
The molecular structure of “3-Fluoro-4-(trifluoromethyl)pyridin-2(1H)-one” includes a pyridinone ring with a trifluoromethyl group (-CF3) and a fluorine atom attached. The presence of these highly electronegative fluorine atoms can significantly influence the compound’s chemical behavior .Physical And Chemical Properties Analysis
The compound “3-Fluoro-4-(trifluoromethyl)pyridin-2(1H)-one” has a molecular weight of 181.088 Da . It has a density of 1.5±0.1 g/cm3, a boiling point of 272.8±35.0 °C at 760 mmHg, and a flash point of 118.8±25.9 °C . It also has a molar refractivity of 31.2±0.3 cm3, and a polar surface area of 33 Å2 .科学的研究の応用
-
Anti-Fibrosis Activity of Pyrimidine Derivatives
- Field : Medicinal Chemistry
- Application : A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed and synthesized for their potential biological activities .
- Method : The compounds were evaluated against immortalized rat hepatic stellate cells (HSC-T6). The study of anti-fibrosis activity was evaluated by Picro-Sirius red staining, hydroxyproline assay and ELISA detection of Collagen type I alpha 1 (COL1A1) protein expression .
- Results : Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC. Compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) show the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively .
-
Synthesis and DFT Study of Boric Acid Ester Intermediates
- Field : Organic Chemistry
- Application : Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and (2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl) (pyrrolidin-1-yl)methanone are boric acid ester intermediates with benzene rings .
- Method : The title compounds are obtained by a three-step substitution reaction. The structures of the compounds are confirmed by FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry .
- Results : The molecular structures are further calculated using density functional theory (DFT), which were compared with the X-ray diffraction value. The results of the conformational analysis indicate that the molecular structures optimized by DFT are consistent with the crystal structures determined by single crystal X-ray diffraction .
-
4-Fluoro-3-(trifluoromethyl)pyridin-2-ol
- Field : Organic Chemistry
- Application : This compound is a fluorinated pyridine derivative. Fluorinated pyridines are often used as building blocks in the synthesis of pharmaceuticals and agrochemicals .
- Method : The exact methods of application or experimental procedures would depend on the specific synthesis or reaction being carried out .
- Results : The exact results or outcomes would also depend on the specific synthesis or reaction .
-
3-Fluoro-2-(trifluoromethyl)pyridine
- Field : Organic Chemistry
- Application : This compound is another fluorinated pyridine derivative. Like other fluorinated pyridines, it can be used as a building block in the synthesis of various pharmaceuticals and agrochemicals .
- Method : The specific methods of application or experimental procedures would depend on the particular synthesis or reaction .
- Results : The exact results or outcomes would also depend on the specific synthesis or reaction .
-
4-Fluoro-3-(trifluoromethyl)pyridin-2-ol
- Field : Organic Chemistry
- Application : This compound is a fluorinated pyridine derivative. Fluorinated pyridines are often used as building blocks in the synthesis of pharmaceuticals and agrochemicals .
- Method : The exact methods of application or experimental procedures would depend on the specific synthesis or reaction being carried out .
- Results : The exact results or outcomes would also depend on the specific synthesis or reaction .
-
3-Fluoro-2-(trifluoromethyl)pyridine
- Field : Organic Chemistry
- Application : This compound is another fluorinated pyridine derivative. Like other fluorinated pyridines, it can be used as a building block in the synthesis of various pharmaceuticals and agrochemicals .
- Method : The specific methods of application or experimental procedures would depend on the particular synthesis or reaction .
- Results : The exact results or outcomes would also depend on the specific synthesis or reaction .
特性
IUPAC Name |
3-fluoro-4-(trifluoromethyl)-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F4NO/c7-4-3(6(8,9)10)1-2-11-5(4)12/h1-2H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUVQCPUTFJFSFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C(=C1C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F4NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10700741 | |
| Record name | 3-Fluoro-4-(trifluoromethyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10700741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-4-(trifluoromethyl)pyridin-2(1H)-one | |
CAS RN |
1227594-89-9 | |
| Record name | 3-Fluoro-4-(trifluoromethyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10700741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



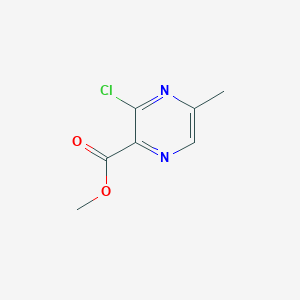
![3,6-Bis(5-bromothiophen-2-yl)-2,5-bis(2-ethylhexyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B1395695.png)
![3-[(3-Hydroxy-propylamino)-methyl]-8-methyl-1H-quinolin-2-one oxalate](/img/structure/B1395697.png)
![2,5,7-Triazaspiro[3.4]octan-8-one hydrochloride](/img/structure/B1395699.png)
